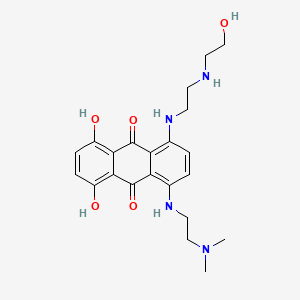
Bbr 2577
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bbr 2577 is a synthetic anthraquinone derivative. This compound is known for its vibrant color and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure consists of an anthracenedione core with multiple amino and hydroxyethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Bbr 2577 involves several steps:
Starting Materials: The synthesis begins with the preparation of the anthracenedione core, which is typically derived from anthraquinone.
Amination: The anthracenedione core undergoes amination reactions to introduce the dimethylaminoethyl and hydroxyethylaminoethyl groups. This step often involves the use of reagents such as dimethylamine and hydroxyethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Bbr 2577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form. Reducing agents such as sodium borohydride are typically used.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, allowing for the introduction of other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications, including catalysis and material science.
Aplicaciones Científicas De Investigación
Bbr 2577 has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions, including redox reactions and complexation studies.
Biology: The compound is used in biological assays to study enzyme activities and cellular processes. Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Bbr 2577 involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Bbr 2577 can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: Similar in structure, mitoxantrone is also an anthraquinone derivative used in cancer therapy.
Doxorubicin: Another anthraquinone-based anticancer drug, doxorubicin, has a different set of functional groups, which affect its interaction with DNA and its cytotoxicity profile.
Daunorubicin: Similar to doxorubicin, daunorubicin is used in cancer treatment but has distinct pharmacokinetic properties and clinical applications.
Propiedades
Número CAS |
134566-65-7 |
|---|---|
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O5/c1-26(2)11-9-25-14-4-3-13(24-8-7-23-10-12-27)17-18(14)22(31)20-16(29)6-5-15(28)19(20)21(17)30/h3-6,23-25,27-29H,7-12H2,1-2H3 |
Clave InChI |
UQIDOBATNIYRTE-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
SMILES canónico |
CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Key on ui other cas no. |
134566-65-7 |
Sinónimos |
1-((2-(dimethylamino)ethyl)amino)-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione BBR 2577 BBR-2577 BBR2577 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















